2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[4,5-d]pyrimidine core modified with a thioether-linked acetamide group and substituted with 3,4-dihydroisoquinoline and 3,4-dimethoxyphenyl moieties. Its design integrates pharmacophores known for diverse biological activities, including kinase inhibition and antimicrobial effects, leveraging the thiazolo-pyrimidine scaffold’s ability to interact with enzymatic targets .
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c1-31-18-8-7-17(11-19(18)32-2)27-20(30)13-33-23-21-22(25-14-26-23)28-24(34-21)29-10-9-15-5-3-4-6-16(15)12-29/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXLLVCYEJLIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit α-amylase, suggesting that this compound might also target the same enzyme. α-Amylase plays a crucial role in carbohydrate metabolism, breaking down complex sugars into simpler ones.
Pharmacokinetics
Similar compounds have been studied for their admet (absorption, distribution, metabolism, excretion, and toxicity) properties. These properties impact the bioavailability of the compound, determining how much of the compound reaches the target site and how long it stays in the body.
Biological Activity
The compound 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide (CAS Number: 1189687-73-7) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 493.6 g/mol. The structure incorporates a thiazolo[4,5-d]pyrimidine core linked to a 3,4-dihydroisoquinoline moiety and a dimethoxyphenyl acetamide group. This unique combination suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 493.6 g/mol |
| CAS Number | 1189687-73-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazolo[4,5-d]pyrimidine moiety is known for its role in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have shown that similar compounds exhibit significant anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-1β .
- Antimicrobial Activity : Research indicates that compounds with similar structural features demonstrate antimicrobial properties against various pathogens. For instance, derivatives containing the isoquinoline structure have shown effectiveness against phytopathogenic fungi .
- Anticancer Potential : The presence of the thiazole and pyrimidine rings suggests potential anticancer activity. These compounds have been associated with the modulation of signaling pathways involved in cancer progression .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds and provided insights into their pharmacological profiles.
Anti-inflammatory Activity
A comparative study highlighted that compounds similar to the target molecule exhibited significant anti-inflammatory effects, with inhibition percentages surpassing those of established drugs like sodium diclofenac .
Anticancer Studies
In vitro studies have demonstrated that derivatives similar to this compound can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, certain thiazolo[4,5-d]pyrimidine derivatives showed promising results in inhibiting tumor growth in various cancer models .
Case Studies
- Case Study on COX Inhibition : A study evaluated the anti-inflammatory effects of thiazolo[4,5-d]pyrimidine derivatives. Among these, one compound showed an 86% reduction in edema within one hour of administration, indicating rapid onset and strong efficacy compared to traditional NSAIDs .
- Antifungal Activity Assessment : Another study assessed the antifungal activity of related compounds against Fusarium oxysporum. Some derivatives exhibited over 90% inhibition rates against certain fungal strains, demonstrating their potential as antifungal agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with the 4-chlorophenyl group in , which may alter solubility and toxicity profiles. The dihydroisoquinoline moiety introduces a bicyclic amine, absent in compounds like , possibly improving interactions with hydrophobic enzyme pockets .
Synthetic Complexity : The target compound’s multi-step synthesis (implied by its structure) may result in lower yields compared to simpler analogs like (90.2% yield) or (65–78% yield).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
